Home > Products > Screening Compounds P29732 > 2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one - 850904-14-2

2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one

Catalog Number: EVT-3095471
CAS Number: 850904-14-2
Molecular Formula: C24H22BrNO2
Molecular Weight: 436.349
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LY3154207

Compound Description: LY3154207 (3) is a novel, potent, and subtype-selective dopamine D1 positive allosteric modulator (PAM) with minimal allosteric agonist activity. It exhibits a distinct pharmacological profile compared to orthosteric agonists, lacking a bell-shaped dose-response relationship and tachyphylaxis in preclinical models []. LY3154207 adopts an unusual boat conformation, influencing its binding pose with the human D1 receptor [].

Reference:

2-Benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Compound Description: This compound (1) represents a derivative of 3,4-dihydroisoquinolin-1(2H)-one synthesized from methyl 3-hydroxy-4-methoxybenzoate []. The synthesis involves several steps, including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation [].

Properties

CAS Number

850904-14-2

Product Name

2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one

IUPAC Name

2-[(4-bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one

Molecular Formula

C24H22BrNO2

Molecular Weight

436.349

InChI

InChI=1S/C24H22BrNO2/c1-17(19-6-3-2-4-7-19)28-23-9-5-8-22-21(23)14-15-26(24(22)27)16-18-10-12-20(25)13-11-18/h2-13,17H,14-16H2,1H3

InChI Key

PGXZDBXTQBINIA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.